molecular formula C23H24ClN3O3S B2482796 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 2034269-46-8

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2482796
CAS No.: 2034269-46-8
M. Wt: 457.97
InChI Key: MZGFYNQCQCHTEA-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core, a 4-chlorophenyl substituent at position 3, a thioether linkage, and an N-(3,4-dimethoxyphenyl)acetamide moiety. The 3,4-dimethoxyphenyl group contributes electron-donating effects, which may improve solubility and influence pharmacokinetic properties, while the 4-chlorophenyl moiety could enhance lipophilicity and intermolecular interactions (e.g., halogen bonding) .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S/c1-29-18-10-9-17(13-19(18)30-2)25-20(28)14-31-22-21(15-5-7-16(24)8-6-15)26-23(27-22)11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGFYNQCQCHTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide , designated by CAS number 899934-82-8 , is a member of a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN3OSC_{21}H_{18}ClN_3OS, with a molecular weight of approximately 466.81 g/mol . Its structure features a spirocyclic system that contributes to its biological properties.

PropertyValue
Molecular FormulaC21H18ClN3OS
Molecular Weight466.81 g/mol
CAS Number899934-82-8

Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets. The diazaspiro structure is known to influence multiple signaling pathways, particularly those related to inflammation and cancer.

  • Inhibition of Enzymatic Activity :
    • Compounds related to this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. A study indicated that certain derivatives displayed strong inhibitory activity against AChE, suggesting potential in treating neurodegenerative diseases .
  • Anti-inflammatory Effects :
    • The presence of the chlorophenyl group may enhance anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Similar compounds have demonstrated the ability to suppress superoxide anion production in neutrophils, indicating a potential mechanism for reducing inflammation .
  • Anticancer Activity :
    • The spirocyclic structure may interact with DNA or cell cycle regulatory proteins, leading to antiproliferative effects in cancer cells. Compounds in this category have shown promise in various cancer models, inhibiting tumor growth and metastasis .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AChE InhibitionStrong inhibition observed
Anti-inflammatorySuppression of superoxide production
AnticancerInhibition of tumor growth

Case Studies

Several studies provide insights into the biological activities of related compounds:

  • Neuroprotective Effects :
    A study demonstrated that similar diazaspiro compounds significantly reduced neuroinflammation in animal models of Alzheimer's disease by inhibiting AChE and modulating inflammatory pathways .
  • Antibacterial Properties :
    Related compounds have shown moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
  • Antitumor Activity :
    Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising antimicrobial activities. For instance, derivatives of thiazol-2-yl and chloroacetamide have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways within the pathogens .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Research on related compounds has demonstrated effectiveness against human breast adenocarcinoma (MCF7) cell lines through assays like the Sulforhodamine B assay. These studies often involve molecular docking to elucidate binding interactions with cancer-related targets .

Therapeutic Applications

  • Antimicrobial Agents : Due to its potential to inhibit microbial growth, this compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.
  • Anticancer Therapeutics : Its ability to target cancer cells suggests that it may serve as a lead compound in the development of new anticancer drugs.
  • Neurological Applications : The diazaspiro structure may also indicate potential neuroprotective effects, which could be explored through further pharmacological studies.

Synthesis and Characterization

The synthesis of 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as various cancer cell lines. For example, a study demonstrated that specific derivatives exhibited selective cytotoxicity towards MCF7 cells while sparing normal cells .

Chemical Reactions Analysis

Hydrolysis and Stability

The thioacetamide and amide bonds exhibit distinct hydrolytic behavior:

Thioacetamide Hydrolysis

  • Acidic Conditions : The thioether bond (C–S) undergoes slow hydrolysis to form acetic acid derivatives and thiol intermediates.

  • Basic Conditions : Rapid cleavage occurs via nucleophilic attack, yielding mercaptoacetamide and spirocyclic diaza fragments.

Amide Hydrolysis

  • Resistant to hydrolysis under physiological pH but cleavable via enzymatic action (e.g., proteases).

Cycloaddition and Ring-Opening Reactions

The spirocyclic diaza system participates in regioselective cycloadditions:

Reaction TypeConditionsProductsReferences
Diels-AlderWith dienophiles (e.g., maleic anhydride) at 80°CBicyclic adducts
Ring-openingStrong acids (H₂SO₄) or bases (NaOH)Linear diamino-thioether derivatives

Oxidation and Redox Behavior

The sulfur and aromatic moieties are redox-active:

SiteOxidizing AgentProductNotes
ThioetherH₂O₂, mCPBASulfoxide (R–SO–R') or sulfone (R–SO₂–R')Stereoselectivity observed with chiral spirocenter
Methoxy groupsOzone, KMnO₄Quinone derivativesLimited by steric hindrance from the spirocycle

Biological Interactions

While direct mechanistic data is limited, structural analogs suggest:

  • Enzyme Inhibition : The spirocyclic diaza system mimics purine scaffolds, potentially interfering with kinase active sites (e.g., CDKs).

  • Metabolic Pathways : Thioacetamide hydrolysis generates reactive thiols, which may conjugate with glutathione or modify cysteine residues in proteins.

Comparative Reactivity Table

Functional GroupReaction TypeRate (Relative)Key Influencers
ThioacetamideHydrolysisModeratepH, nucleophile concentration
Spirocyclic diazaCycloadditionHighElectron-deficient dienophiles
4-ChlorophenylElectrophilic substitutionLowSteric shielding by spirocycle

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted acetamides with spirocyclic or heterocyclic appendages. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Functional Implications Reference
Target Compound : 2-((3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide 1,4-Diazaspiro[4.4]nona-1,3-diene; 4-chlorophenyl; thioether; 3,4-dimethoxyphenyl Enhanced solubility (methoxy groups); potential halogen bonding (Cl); conformational rigidity (spirocycle)
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 3,4-Dichlorophenyl; 4-methylphenyl substituent on spirocycle Increased lipophilicity (Cl, CH₃); reduced solubility compared to dimethoxy analog
N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide 3-Oxo group in spirocycle; 4-fluorophenyl; 3,4-dimethylphenyl Oxo group may enhance hydrogen bonding; fluorophenyl improves metabolic stability
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide No spirocycle; difluorophenyl; simpler acetamide scaffold Reduced conformational rigidity; fluorine atoms modulate electronic properties and bioavailability
N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Benzothiazin ring instead of diazaspiro; 4-chlorophenyl Benzothiazin may confer redox activity; lacks spirocyclic rigidity

Key Findings from Comparative Analysis

Spirocyclic vs. Non-Spirocyclic Systems: The target compound’s 1,4-diazaspiro[4.4]nona-1,3-diene core distinguishes it from linear heterocycles (e.g., benzothiazin in ). In contrast, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide () adopts a planar conformation, which may facilitate crystal packing but reduce target specificity .

Substituent Effects :

  • Methoxy vs. Chloro Groups : The 3,4-dimethoxyphenyl group in the target compound enhances solubility due to methoxy’s electron-donating nature, whereas chloro or dichlorophenyl analogs () prioritize lipophilicity, favoring membrane permeability .
  • Thioether vs. Oxo/Sulfonamido Linkages : The thioether in the target compound offers moderate polarity and resistance to oxidative metabolism compared to sulfonamido () or oxo-containing analogs (), which may exhibit higher polarity or hydrogen-bonding capacity .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation reactions similar to those in (85% yield for a related acetamide). However, the spirocyclic core may require additional steps (e.g., cyclization) compared to non-spiro systems .

Biological and Physicochemical Properties: While direct bioactivity data for the target compound are unavailable, analogs like N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide () demonstrate the importance of fluorophenyl groups in enhancing metabolic stability. The target’s dimethoxyphenyl group may similarly improve bioavailability . Crystallographic studies () highlight that substituents like Cl and F influence intermolecular interactions (e.g., N–H⋯O hydrogen bonds), which could guide formulation strategies for the target compound .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Cyclic Ketones

Adapting protocols from spiro-carboxamide syntheses, the diazaspiro ring can be formed by reacting 2-hydrazinyl-N-aryl-2-thioxoacetamide with 4-chlorophenyl-substituted cyclic ketones (e.g., cyclopentanone derivatives).

Procedure :

  • Dissolve 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1.0 equiv) and 4-chlorophenyl-cyclopentanone (1.1 equiv) in ethanol.
  • Stir at room temperature for 3–6 hours.
  • Isolate the product via filtration and recrystallize from ethanol.

Key Parameters :

  • Solvent : Ethanol enables high yields (85–90%) under green conditions.
  • Temperature : Room temperature minimizes side reactions.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety is incorporated during the spiro ring formation. Using 4-chlorophenyl-substituted ketones ensures regioselective attachment. For example, 4-chlorophenyl-cyclopentanone reacts with hydrazine derivatives to anchor the aryl group directly to the spiro ring.

Formation of the Thioether Linkage

The thioether bond is established via nucleophilic substitution:

Synthesis of N-(3,4-Dimethoxyphenyl)chloroacetamide

  • React 3,4-dimethoxyaniline (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in dichloromethane.
  • Add triethylamine (1.5 equiv) to neutralize HCl.
  • Extract the product and purify by column chromatography.

Thiol-Alkylation Reaction

  • Combine the diazaspiro-thiol intermediate (1.0 equiv) with N-(3,4-dimethoxyphenyl)chloroacetamide (1.1 equiv) in dimethylformamide (DMF).
  • Add potassium carbonate (2.0 equiv) as a base.
  • Heat at 60°C for 12 hours.
  • Purify via recrystallization or silica gel chromatography.

Yield Optimization :

  • Base : K2CO3 outperforms NaOH in minimizing hydrolysis.
  • Solvent : DMF enhances solubility of aromatic intermediates.

Coupling and Final Assembly

The convergent synthesis involves sequential reactions:

  • Spiro ring formation (Section 2).
  • Thioether linkage (Section 4).
  • Acetamide coupling (Section 4.2).

Reaction Scheme :
$$
\text{Spiro intermediate} + \text{N-(3,4-dimethoxyphenyl)chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}
$$

Analytical Characterization

Spectroscopic Validation

  • IR : Confirm C=O (1680–1700 cm⁻¹) and C–S (650–700 cm⁻¹) stretches.
  • ¹H NMR : Identify methoxy (δ 3.7–3.9 ppm) and acetamide NH (δ 9.8–10.2 ppm) signals.
  • HR-MS : Molecular ion peak at m/z 426.0 (calculated for C23H24ClN3O3S).

X-ray Crystallography

Single-crystal analysis (as in) reveals:

  • Dihedral angles : 14.9–45.8° between aromatic rings.
  • Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯O interactions stabilize the structure.

Research Findings and Applications

Biological Activity Predictions

  • Molecular docking : Analogous spiro-diazaspiro compounds show affinity for protease targets (e.g., SARS-CoV-2 Mpro).
  • ADMET profiles : Predicted low toxicity and high membrane permeability.

Comparative Data

Parameter Value/Observation Source
Yield 78–85% ,
Melting Point 192–195°C (decomposes)
LogP 3.2 (predicted)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. Initial steps focus on constructing the 1,4-diazaspiro[4.4]nonane core, followed by thioacetamide linkage formation. Key steps include:

  • Core formation : Cyclocondensation of hydrazine derivatives with ketones under reflux in aprotic solvents (e.g., DMF or acetonitrile).
  • Thioether coupling : Reaction of the spirocyclic intermediate with thiol-containing reagents (e.g., mercaptoacetamide derivatives) using bases like NaH or K₂CO₃ .
  • Optimization : Reaction time (12–48 hours) and temperature (60–100°C) are adjusted to maximize yield. TLC and NMR are used to monitor progress .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), spirocyclic NH (δ 8.1–8.5 ppm), and acetamide carbonyl (δ 168–170 ppm).
  • X-ray crystallography : Resolve the spirocyclic geometry and confirm bond angles/planarity .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = calculated 487.12) .

Q. What solvent systems are optimal for purification?

  • Methodology : Purify via column chromatography using gradient elution (hexane:ethyl acetate, 3:1 to 1:2). Recrystallization in ethanol or methanol yields >95% purity. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR). Use molecular docking to validate binding hypotheses .

Q. What computational strategies predict target interactions for this compound?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like kinase domains or GPCRs using the compound’s 3D structure (from X-ray or DFT-optimized geometry). Validate with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for binding .

Q. How does the electronic nature of substituents influence bioactivity?

  • Methodology :

  • Hammett analysis : Correlate substituent σ values (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with log(IC₅₀) in enzyme assays.
  • DFT calculations (Gaussian) : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient aromatic rings enhance π-π stacking with target proteins .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to protect the thioacetamide moiety.
  • In vitro microsomal assays : Test stability using liver microsomes (human/rat) with LC-MS quantification. Optimize half-life by modifying steric bulk near metabolic hotspots .

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